4,7-Dichloro-isoindolin-1-one
Overview
Description
4,7-Dichloro-isoindolin-1-one is a chemical compound with the molecular formula C8H5Cl2NO . It has a molecular weight of 202.04 . The compound is a white solid and has been used in various research and development contexts .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl2NO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12) . The compound’s structure has been analyzed in the context of its use as a PI3Kγ inhibitor . Molecular modeling studies have been conducted, combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 202.04 and a molecular formula of C8H5Cl2NO .Scientific Research Applications
Natural Products and Bioactivity
Isoindolin-1-one frameworks, including derivatives like 4,7-Dichloro-isoindolin-1-one, are found in a variety of naturally occurring compounds with diverse biological activities. These compounds exhibit therapeutic potential for various chronic diseases. The advancement in synthetic methods has significantly contributed to the exploration of 1-isoindolinone chemistry for medicinal applications (Upadhyay et al., 2020).
Synthesis and Chemical Properties
A novel method for the construction of isoindolin-1-one derivatives involves Rh(III)-catalyzed annulation reactions, showcasing the versatility of these compounds in synthetic organic chemistry. This approach utilizes C-F bond cleavage and demonstrates a wide tolerance of functional groups, indicating its utility in creating diverse chemical entities (Wang et al., 2017).
Anti-cancer Activity
Research into 3-methyleneisoindolin-1-ones has revealed their potential in anticancer activity. A library of these compounds was synthesized and evaluated against various human cancer cell lines, with some showing promising inhibitory effects. This highlights the applicability of isoindolin-1-one derivatives in the development of new cancer therapeutics (Mehta et al., 2022).
Green Chemistry and Synthesis
Isoindoline derivatives have been synthesized under solventless conditions, aligning with principles of green chemistry. This approach not only simplifies the synthesis process but also demonstrates the environmental benefits of utilizing isoindolin-1-one scaffolds in chemical synthesis (Andrade-Jorge et al., 2017).
Photophysical Properties
Studies on the photophysical properties of isoindoline derivatives, such as ESIPT (Excited-State Intramolecular Proton Transfer) fluorophores, provide insights into their potential applications in material science and optical technologies. This research sheds light on the electronic structure and behavior of these compounds under various conditions (Kataria et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4,7-Dichloro-isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-breast cancer drugs .
Mode of Action
This compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound’s interaction with CDK7 results in the inhibition of the kinase’s activity, thus influencing cell cycle regulation .
Biochemical Pathways
The inhibition of CDK7 by this compound affects the cell cycle regulation pathway. This disruption can lead to the halt of cell proliferation, which is a key factor in cancer progression .
Pharmacokinetics
The compound has been shown to exhibit superior qualities to known cdk7 inhibitors, according to comprehensive pharmacokinetic parameters that were predicted .
Result of Action
The result of the action of this compound is the inhibition of CDK7, leading to a disruption in cell cycle regulation. This disruption can lead to the halt of cell proliferation, thereby exhibiting anti-cancer activity .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4,7-Dichloro-isoindolin-1-one has been shown to interact with active amino acid residues of CDK7 . These interactions, which involve conventional hydrogen bonding, contribute to the compound’s high binding affinity . The compound’s interactions with LYS139 and LYS41 are particularly noteworthy, as these residues are major contributors to the binding interactions .
Cellular Effects
The effects of this compound on cells are primarily related to its potential role as a CDK inhibitor . By inhibiting CDK, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential inhibition or activation of enzymes . Its high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 contribute to its potential as a CDK inhibitor .
Temporal Effects in Laboratory Settings
Molecular dynamics simulations have shown that ligands of this compound exhibit docked pose stability .
Properties
IUPAC Name |
4,7-dichloro-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMYKHRMDUGONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696056 | |
Record name | 4,7-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-40-8 | |
Record name | 4,7-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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